

TAK-901 polyploidy induction vs other inhibitors

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Compound Focus: Tak-901

CAS No.: 934541-31-8

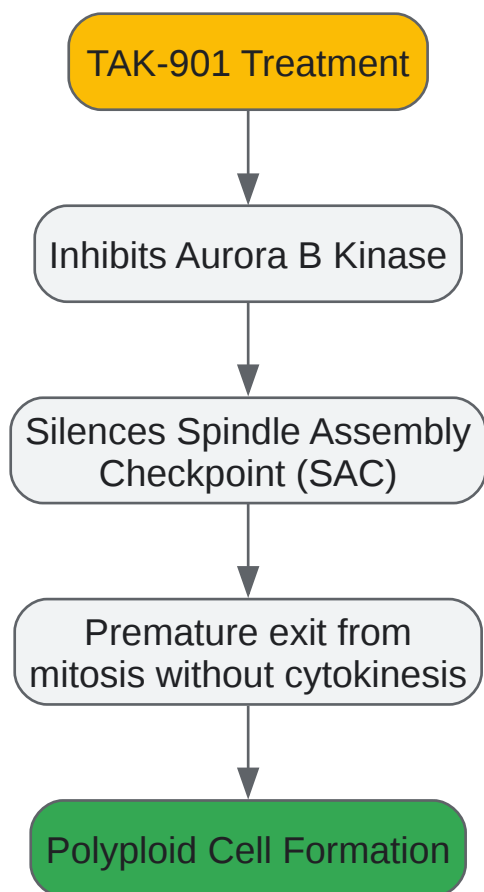
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How TAK-901 Induces Polyploidy

TAK-901 is a potent and multi-targeted inhibitor of Aurora kinases, which are essential regulators of cell division [1] [2].

The following diagram illustrates the mechanism by which **TAK-901** treatment leads to polyploidy:



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This polyploid state is typically unstable and can lead to cell death; however, some polyploid cells may survive, creating a vulnerability that can be targeted with combination therapies [3] [4].

Comparison with Other Polyploidy-Inducing Agents

The table below categorizes **TAK-901** alongside other known inducers of polyploidy, highlighting their primary targets and mechanisms.

Inhibitor / Agent	Primary Target	Mechanism of Polyploidy Induction
TAK-901 [1] [3]	Aurora A, Aurora B, and other kinases	Forces mitotic exit without cytokinesis by disrupting chromosome segregation and silencing the spindle assembly checkpoint.

Inhibitor / Agent	Primary Target	Mechanism of Polyploidy Induction
Dimethylfasudil (diMF) [5]	Primarily Aurora Kinase A (AURKA)	Promotes features of terminal differentiation, including polyploidization, particularly in megakaryocytes.
SU6656 [5]	Src family kinases, Aurora kinases	A multi-kinase inhibitor identified for its ability to potently induce polyploidization.
Histone Deacetylase (HDAC) Inhibitors (e.g., SAHA) [6]	HDAC	Disrupts gene expression and cell cycle control, leading to polyploidy, especially in cells with non-functioning p53 or p21.
14-3-3γ Overexpression [7]	Cell cycle regulators	Promotes endoreduplication, where cells skip mitosis and undergo repeated DNA synthesis, leading to mononucleated polyploid cells.

Key Differentiators of TAK-901

Based on the available data, several features distinguish **TAK-901**:

- **Multi-Targeted Profile:** While many Aurora kinase inhibitors are selective for one type, **TAK-901** is described as a "multi-targeted Aurora kinase inhibitor," potentially impacting both Aurora A and B, which broadens its mechanistic effect [1].
- **Documented Combination Strategy:** A key advantage of **TAK-901** is the identified **synthetic lethality with BCL-xL inhibition**. Polyploid cells induced by **TAK-901** show increased levels of active BAX protein. BCL-xL normally suppresses BAX-induced apoptosis; therefore, inhibiting BCL-xL (e.g., with ABT-263) selectively kills these polyploid cells, revealing a powerful potential combination therapy [3] [4].
- **Impact on Metabolism:** Recent research indicates that **TAK-901** downregulates the SREBP1 pathway, a master regulator of lipid metabolism. This suggests its anti-tumor effects extend beyond polyploidy induction to include metabolic reprogramming, a feature not commonly reported for other listed agents [1].

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